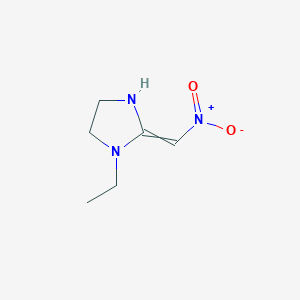
1-Ethyl-2-(nitromethylidene)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(nitromethylidene)imidazolidine is a heterocyclic compound that features a five-membered ring structure containing nitrogen atoms. This compound is part of the imidazolidine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(nitromethylidene)imidazolidine typically involves the reaction of ethylamine with nitromethane under controlled conditions. The process begins with the formation of an intermediate imine, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often require a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-(nitromethylidene)imidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can result in cell death, making the compound effective against certain types of bacteria and cancer cells.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-(nitromethylidene)imidazolidine can be compared with other similar compounds such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in organic synthesis.
4-Imidazolidinone: Used as a catalyst in organic reactions.
Nitroimidazoles: A class of antibiotics that includes metronidazole and tinidazole, known for their antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the presence of both an ethyl group and a nitro group, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
56611-86-0 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1-ethyl-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C6H11N3O2/c1-2-8-4-3-7-6(8)5-9(10)11/h5,7H,2-4H2,1H3 |
Clé InChI |
NWTAFJPVDKNLOZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCNC1=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


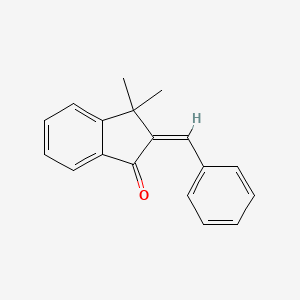
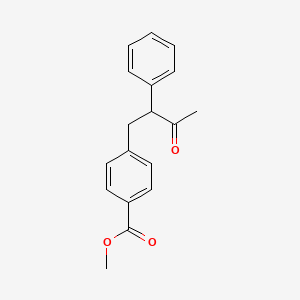
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)


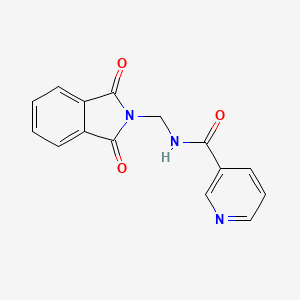
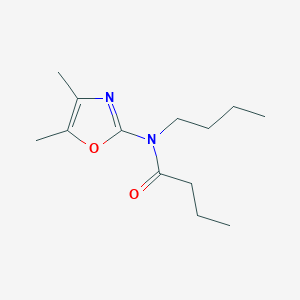
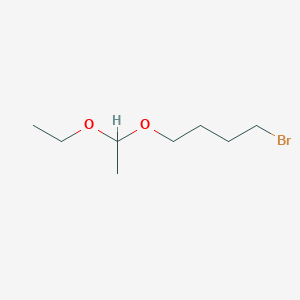

![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
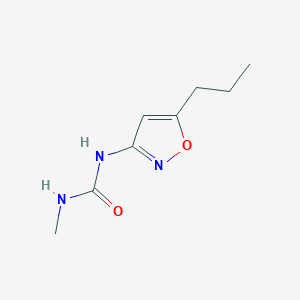
![N'-{4-[(4,6-Dimethylpyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14634640.png)
![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
